Cas no 1389572-02-4 (N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide)
amino}acetamide structure](https://ja.kuujia.com/scimg/cas/1389572-02-4x500.png)
N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide 化学的及び物理的性質
名前と識別子
-
- EN300-26685602
- N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide
- AKOS008231062
- 1389572-02-4
- Z1168320346
- N-(1-cyanocyclohexyl)-2-[(3,4-dichlorophenyl)methyl-(3-hydroxypropyl)amino]acetamide
-
- インチ: 1S/C19H25Cl2N3O2/c20-16-6-5-15(11-17(16)21)12-24(9-4-10-25)13-18(26)23-19(14-22)7-2-1-3-8-19/h5-6,11,25H,1-4,7-10,12-13H2,(H,23,26)
- InChIKey: ZNMKCARYBJUDFN-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)CN(CCCO)CC(NC1(C#N)CCCCC1)=O)Cl
計算された属性
- 精确分子量: 397.1323824g/mol
- 同位素质量: 397.1323824g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 26
- 回転可能化学結合数: 8
- 複雑さ: 502
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 76.4Ų
- XLogP3: 3.4
N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26685602-0.05g |
N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide |
1389572-02-4 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide 関連文献
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamideに関する追加情報
Research Brief on N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide (CAS: 1389572-02-4)
N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide (CAS: 1389572-02-4) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, with its unique structural features, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. The following research brief provides an overview of the latest findings related to this compound, including its synthesis, mechanism of action, and potential clinical applications.
Recent studies have focused on the synthesis and optimization of N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide to enhance its bioavailability and therapeutic efficacy. Researchers have employed advanced synthetic techniques, such as multi-step organic synthesis and computational modeling, to refine the compound's structure. These efforts have led to improved yield and purity, which are critical for further preclinical and clinical evaluations. Additionally, the compound's stability under various physiological conditions has been a key area of investigation, with promising results indicating its suitability for oral administration.
The mechanism of action of N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide has been elucidated through a series of in vitro and in vivo studies. Preliminary findings suggest that the compound acts as a potent modulator of specific receptor pathways, particularly those involved in inflammatory and neurodegenerative diseases. For instance, it has been shown to inhibit the activation of pro-inflammatory cytokines, thereby reducing inflammation in animal models of rheumatoid arthritis. Furthermore, its ability to cross the blood-brain barrier has sparked interest in its potential application for treating neurodegenerative disorders such as Alzheimer's disease.
In terms of pharmacokinetics, N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide exhibits favorable absorption and distribution profiles. Studies have demonstrated that the compound achieves significant plasma concentrations within a short period post-administration, with a half-life that supports once-daily dosing. Metabolism studies have identified the primary routes of biotransformation, with the liver being the major site of clearance. These findings are crucial for designing appropriate dosing regimens in future clinical trials.
The safety profile of N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide has been assessed in preclinical toxicity studies. Results indicate that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in vital organs. However, further studies are required to evaluate its long-term safety and potential drug-drug interactions. These findings underscore the compound's potential as a viable candidate for further development.
Looking ahead, the next steps for N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide include advancing to Phase I clinical trials to assess its safety and tolerability in humans. Additionally, researchers are exploring its potential in combination therapies, particularly for complex diseases where monotherapy may not be sufficient. The compound's unique pharmacological properties position it as a promising candidate for addressing unmet medical needs in various therapeutic areas.
In conclusion, N-(1-cyanocyclohexyl)-2-{[(3,4-dichlorophenyl)methyl](3-hydroxypropyl)amino}acetamide (CAS: 1389572-02-4) represents a significant advancement in chemical biology and pharmaceutical research. Its optimized synthesis, favorable pharmacokinetics, and promising therapeutic potential make it a compound of great interest for further investigation. Continued research and development efforts will be essential to fully realize its clinical benefits and bring it closer to market approval.
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